Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a cyclopropane derivative featuring an ethyl ester group and a hydroxymethyl group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through the reduction of diethyl cyclopropane-1,1’-dicarboxylate using lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran. The reaction is typically carried out at room temperature (23°C) with a 1M solution of the reducing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Conversion to ethyl 1-(carboxymethyl)cyclopropanecarboxylate.
Reduction: Formation of ethyl 1-(hydroxymethyl)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research explores its use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate largely depends on its role in specific reactions. As a ligand in Suzuki coupling reactions, it coordinates with palladium catalysts to facilitate the cross-coupling of aryl or vinyl halides with boronic acids, forming new carbon-carbon bonds. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
- Methyl 1-(hydroxymethyl)cyclopropanecarboxylate
- Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid derivatives
Comparison: this compound is unique due to the presence of both an ethyl ester and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The hydroxymethyl group provides a site for further functionalization, while the ethyl ester group influences the compound’s solubility and stability .
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILVKQSHRJIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498796 | |
Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-68-5 | |
Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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